Tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate
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Overview
Description
Tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxadiazole ring, and an isopropylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of a hydrazide with carbon disulfide, followed by cyclization with an appropriate electrophile. The resulting oxadiazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the final carbamate product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isopropylthio group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Isopropylthio-substituted oxadiazoles: Compounds with similar structural features but different substituents on the oxadiazole ring.
Other oxadiazole derivatives: Compounds with variations in the substituents on the oxadiazole ring, affecting their reactivity and applications.
Uniqueness: Tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of the isopropylthio group and the oxadiazole ring makes it distinct from other carbamates and oxadiazole derivatives, providing unique opportunities for its use in various fields.
Properties
IUPAC Name |
tert-butyl N-[2-(5-propan-2-ylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-8(2)19-11-15-14-9(17-11)6-7-13-10(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJGJIHGXOOXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(O1)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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